3-Amino-3-(3-hydroxyphenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and related compounds often involves the reduction of precursors under specific conditions to achieve high yields. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, which share a structural similarity with the target compound, have been synthesized with yields ranging from 48-94% through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid, in the presence of a catalytic amount of iron dust at 60 degrees C for 2 hours (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Molecular Structure Analysis
The molecular structure of derivatives of 3-Amino-3-(3-hydroxyphenyl)propanoic acid has been elucidated through various techniques, including X-ray single crystal diffraction analysis. This has been particularly noted in the study of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative aimed at improving the chemical stability and liposolubility of its parent compound (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives often explore the transformation of these compounds under various conditions to achieve desired functionalities. A significant aspect is the study of diorganotin(IV) compounds derived from related structures, highlighting the reactivity and potential applications of these compounds in material science and organometallic chemistry (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).
Physical Properties Analysis
The physical properties of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its analogs are crucial for understanding their behavior in various environments. Studies like the DFT zwitterion model for unnatural 3-amino-3-(4-fluorophenyl)propionic acid provide insight into the vibrational and electronic structure, aiding in the comprehension of its physical characteristics (Pallavi & Tonannavar, 2020).
Chemical Properties Analysis
Exploring the chemical properties, the reactivity and interaction with various reagents are pivotal. For instance, the synthesis and evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists illustrate the compound's potential in medicinal chemistry, focusing on its selective receptor interaction without delving into drug use or dosage (Asada, Obitsu, Nagase, Tanaka, Yamaura, Takizawa, Yoshikawa, Sato, Narita, Ohuchida, Nakai, & Toda, 2010).
Scientific Research Applications
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Antimicrobial Applications
- Field: Biomedical Research
- Application: 3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives have been synthesized and studied for their antimicrobial properties .
- Method: The derivatives were synthesized and their antimicrobial activity was tested against various bacterial and fungal pathogens .
- Results: The derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
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Organic Synthesis
- Field: Organic Chemistry
- Application: 3-Amino-3-(3-hydroxyphenyl)propanoic acid can serve as an intermediate in the preparation of various synthetic organic products .
- Method: The specific methods of application or experimental procedures would depend on the specific synthetic organic product being prepared .
- Results: The outcomes would also depend on the specific synthetic organic product being prepared .
-
Pharmaceutical Applications
- Field: Pharmaceutical Research
- Application: 3-Amino-3-(3-hydroxyphenyl)propanoic acid could potentially be used in the development of new pharmaceuticals .
- Method: The specific methods of application or experimental procedures would depend on the specific pharmaceutical being developed .
- Results: The outcomes would also depend on the specific pharmaceutical being developed .
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Metabolite of Procyanidins
- Field: Biochemistry
- Application: 3-Hydroxyphenylpropionic acid, which is structurally similar to 3-Amino-3-(3-hydroxyphenyl)propanoic acid, acts as a urinary metabolite of procyanidins in pigs .
- Method: The specific methods of application or experimental procedures would depend on the specific study being conducted .
- Results: The outcomes would also depend on the specific study being conducted .
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Preparation of Ester Derivatives
- Field: Organic Chemistry
- Application: 3-Hydroxyphenylpropionic acid is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .
- Method: The specific methods of application or experimental procedures would depend on the specific ester being prepared .
- Results: The outcomes would also depend on the specific ester being prepared .
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Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens
- Field: Biomedical Research
- Application: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Method: The derivatives were synthesized and their antimicrobial activity was tested against various multidrug-resistant bacterial and fungal pathogens .
- Results: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
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Amino Acid Studies
- Field: Biochemistry
- Application: 3-Amino-3-(3-hydroxyphenyl)propanoic acid, being an amino acid, can be used in studies related to protein synthesis and metabolism .
- Method: The specific methods of application or experimental procedures would depend on the specific study being conducted .
- Results: The outcomes would also depend on the specific study being conducted .
-
Antimicrobial Agents Development
- Field: Biomedical Research
- Application: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Method: The derivatives were synthesized and their antimicrobial activity was tested against various multidrug-resistant bacterial and fungal pathogens .
- Results: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
-
Preparation of Methyl Ester
- Field: Organic Chemistry
- Application: 3-Hydroxyphenylpropionic acid is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .
- Method: The specific methods of application or experimental procedures would depend on the specific ester being prepared .
- Results: The outcomes would also depend on the specific ester being prepared .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-amino-3-(3-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377435 | |
Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
26049-12-7, 102872-33-3 | |
Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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